Product packaging for Dipropylene glycol methyl propyl ether(Cat. No.:)

Dipropylene glycol methyl propyl ether

Cat. No.: B12106372
M. Wt: 190.28 g/mol
InChI Key: RZXAHVCTRLTLNA-UHFFFAOYSA-N
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Description

Dipropylene glycol methyl propyl ether (DPnP) is a high-performance, propylene oxide-based glycol ether solvent prized for its balanced hydrophilic and hydrophobic properties, low volatility, and favorable environmental and toxicological profile compared to traditional solvents . This compound is extensively utilized as an active solvent and coalescing agent in the formulation of water-borne latex paints and industrial coatings . Its mechanism of action involves effectively dissolving polymeric resins and facilitating film formation during the drying process, which is critical for achieving durable coating surfaces. The demand for DPnP is growing in the paints and coatings industry, driven by stringent global regulations on volatile organic compounds (VOCs) and a shift towards water-based formulations . Beyond coatings, DPnP is a key ingredient in industrial and metal cleaning formulations, as well as detergents . Its efficacy stems from its ability to function as a degreaser, efficiently removing hydrophobic stains, oils, and soils from hard surfaces . In the semiconductor and consumer electronics industries, DPnP is valued for its high solvency and is used in precision cleaning and etching processes for components and wafers . Additional applications include its use as a chemical intermediate, in latex paints, and in select personal care products, where its low odor and toxicity are advantageous . Its slow evaporation rate and significant water solubility make it a versatile coupling agent in a wide range of solvent systems . This product is intended For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O3 B12106372 Dipropylene glycol methyl propyl ether

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

2-(2-methoxypropoxy)-1-propoxypropane

InChI

InChI=1S/C10H22O3/c1-5-6-12-7-10(3)13-8-9(2)11-4/h9-10H,5-8H2,1-4H3

InChI Key

RZXAHVCTRLTLNA-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(C)OCC(C)OC

Origin of Product

United States

Synthetic Pathways and Mechanistic Investigations of Dipropylene Glycol Methyl Propyl Ether

Established Reaction Methodologies for Dipropylene Glycol Methyl Propyl Ether Production

The industrial production of this compound primarily relies on two established Williamson ether synthesis-based methodologies. This classic organic reaction involves the reaction of an alcohol with a deprotonating agent to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, resulting in the formation of an ether. The choice between the two main synthetic routes depends on factors such as raw material availability, cost, and the desired isomer distribution in the final product. google.com

One primary route to synthesize this compound is through the etherification of dipropylene glycol monomethyl ether (DPGME) with an n-propyl halide, such as chloropropane or bromopropane. google.com In this process, DPGME is first treated with a base to form the corresponding alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction with the n-propyl halide to yield the final product.

The reaction is typically carried out by dissolving an alkali in DPGME and then adding the halogenated n-propane at elevated temperatures. google.com The reaction temperature is maintained between 60 and 120 °C for a duration of 2 to 10 hours. google.com The molar ratio of the halo n-propane to DPGME is generally kept in the range of (1-2):1. google.com Upon completion, the mixture is allowed to stand and separate into layers. The upper organic layer, containing the crude product, is then purified, often by washing with an inorganic salt solution to remove unreacted DPGME, followed by reduced pressure distillation to obtain the high-purity this compound. google.com

ParameterValueSource
ReactantsDipropylene Glycol Monomethyl Ether, Chloropropane or Bromopropane google.com
Reaction Temperature60-120 °C google.com
Reaction Time2-10 hours google.com
Molar Ratio (Halo n-propane:DPGME)(1-2):1 google.com

An alternative synthetic pathway involves the methylation of dipropylene glycol propyl ether. google.com This method uses methylating agents like methyl halides (e.g., methyl chloride, methyl bromide) or methyl sulfates (e.g., dimethyl sulfate) to introduce the methyl group. Similar to the previously described method, this reaction follows the principles of the Williamson ether synthesis, where the dipropylene glycol propyl ether is first deprotonated to form an alkoxide, which then reacts with the methylating agent.

While both this route and the etherification of DPGME produce a mixture of four isomers, the relative ratios of these isomers can differ. google.com The choice of this method might be influenced by the relative cost and availability of the starting materials. google.com

Catalytic Systems and Reaction Environment Optimization

The efficiency and selectivity of ether synthesis are highly dependent on the catalytic system and the reaction environment. The choice of catalyst, in particular, plays a crucial role in the reaction rate and the final product purity.

Alkali catalysts are essential for the deprotonation of the glycol ether hydroxyl group to form the highly nucleophilic alkoxide intermediate required for the Williamson ether synthesis. Both inorganic and organic alkalis can be employed. google.com A patented method describes dissolving an organic alkali in dipropylene glycol monomethyl ether before the addition of the propyl halide. google.com Another approach involves the use of mineral alkalis, such as sodium hydroxide (B78521), which are added to the DPGME and dissolved with stirring at a temperature of 50-60 °C for 1-2 hours before the introduction of the alkyl halide. google.com In some processes for producing propylene (B89431) glycol ethers, homogeneous basic catalysts like alkali-metal hydroxides are used. google.com The use of these catalysts facilitates a simple and effective production process, leading to high product purity. google.com

Catalyst TypeExampleRoleSource
Organic Alkali-Deprotonation of glycol ether google.com
Inorganic/Mineral AlkaliSodium HydroxideDeprotonation of glycol ether google.comgoogle.com

While homogeneous catalysts are effective, they can complicate product purification. To enhance process efficiency and simplify catalyst separation, research has been directed towards heterogeneous catalysts. In the broader context of glycol ether production, various solid catalysts are being explored. For instance, in the synthesis of glycol monoethyl ether from ethylene (B1197577) glycol and ethanol, HZSM-5 zeolite has been identified as a suitable catalyst support. researchgate.net Another approach in glycol ether production involves the use of ion-exchangeable lamellar clay catalysts, where the exchangeable cations are from rare earth elements. googleapis.com For the production of propylene glycol methyl ether, a dual catalytic system using both a homogeneous basic catalyst dissolved in methanol (B129727) and a heterogeneous basic catalyst in a catalytic distillation column has been proposed. google.com The development of efficient heterogeneous catalysts for the direct synthesis of this compound could offer significant advantages in terms of catalyst recyclability and process simplification. nih.gov

Isomer Distribution and Stereochemical Control in this compound Synthesis

The synthesis of this compound results in the formation of a mixture of isomers due to the asymmetric nature of the propylene oxide precursor used to make the initial dipropylene glycol chain. google.comgoogle.com Commercial dipropylene glycol methyl ether is typically a mixture of four structural isomers. atamanchemicals.comoecd.org The reaction of methanol with propylene oxide initially produces two isomers of propylene glycol monomethyl ether (an alpha and a beta isomer). nih.gov A subsequent reaction with another propylene oxide molecule leads to the formation of four possible dipropylene glycol methyl ether isomers. google.com

The specific isomers and their typical distribution in the commercial product are:

1-(2-methoxypropoxy)propan-2-ol

1-(2-methoxy-1-methylethoxy)propan-2-ol

2-(2-methoxypropoxy)propan-1-ol (B81100)

2-(2-methoxy-1-methylethoxy)propan-1-ol

The relative abundance of these isomers can be influenced by the synthetic route chosen. google.com For example, the isomer ratio obtained from the reaction of dipropylene glycol monomethyl ether with a halo n-propane can differ from that obtained by the methylation of dipropylene glycol propyl ether. google.com Precise control over the stereochemistry and isomer distribution remains a challenge in glycol ether synthesis.

Compound NameSynonymMolecular FormulaCAS Number
This compound-C10H22O3-
Dipropylene glycol monomethyl etherDPGMEC7H16O334590-94-8
Chloropropanen-Propyl chlorideC3H7Cl540-54-5
Bromopropanen-Propyl bromideC3H7Br106-94-5
Dipropylene glycol propyl ether-C9H20O329911-27-1
Methyl chlorideChloromethaneCH3Cl74-87-3
Methyl bromideBromomethaneCH3Br74-83-9
Dimethyl sulfate-C2H6O4S77-78-1
Sodium hydroxide-NaOH1310-73-2
Propylene oxide-C3H6O75-56-9
Methanol-CH4O67-56-1
Ethanol-C2H6O64-17-5
Ethylene glycol-C2H6O2107-21-1

Process Intensification and Sustainable Synthesis Approaches for Glycol Ethers

The industrial synthesis of glycol ethers, including this compound, is increasingly driven by the principles of process intensification and sustainability. These approaches aim to develop manufacturing processes that are not only economically viable but also environmentally benign, featuring high efficiency, minimal waste generation, and enhanced safety.

One of the primary synthetic routes to this compound is the Williamson ether synthesis. google.com This method involves the reaction of dipropylene glycol monomethyl ether with a propyl halide, such as chloropropane or bromopropane, in the presence of a base. google.com Another potential pathway involves the reaction of dipropylene glycol propyl ether with a methylating agent like methyl halide or methyl sulfate. researchgate.net

Reaction Kinetics and Selectivity Studies

The reaction kinetics of the Williamson ether synthesis are characteristic of a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org The rate of reaction is dependent on the concentrations of both the alkoxide and the alkyl halide. The choice of solvent can significantly influence the reaction kinetics and selectivity. For instance, polar aprotic solvents like acetonitrile (B52724) and N,N-dimethylformamide are often favored as they can solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the alkoxide ion and accelerating the reaction rate. numberanalytics.com

A detailed kinetic study on a model Williamson ether synthesis revealed that the reaction network can vary significantly with the solvent, affecting the regioselectivity between O-alkylation (ether formation) and C-alkylation (a potential side reaction). researchgate.netrsc.org In acetonitrile, the ratio of O-alkylated to C-alkylated product was found to be as high as 97:3, while in methanol, the ratio was significantly lower at 72:28. researchgate.netrsc.org This highlights the critical role of the reaction medium in controlling selectivity.

The following table presents kinetic data from a model Williamson ether synthesis, which can be considered analogous to the synthesis of this compound, illustrating the impact of the solvent on reaction rates.

Kinetic Parameters for a Model Williamson Ether Synthesis

SolventReaction PathwayRate Constant (k) at 298 KActivation Energy (Ea) (kJ/mol)
AcetonitrileO-alkylationk_O-alkylation_ACNEa_O-alkylation_ACN
C-alkylationk_C-alkylation_ACNEa_C-alkylation_ACN
MethanolO-alkylationk_O-alkylation_MeOHEa_O-alkylation_MeOH
C-alkylationk_C-alkylation_MeOHEa_C-alkylation_MeOH

Note: The values in this table are illustrative for a model system and not specific to this compound synthesis. The rate constants and activation energies would need to be determined experimentally for the specific reaction.

Selectivity in the synthesis of this compound is primarily concerned with maximizing the formation of the desired ether product over potential byproducts. In the context of the Williamson synthesis, the main competing reaction is elimination (E2), especially when using secondary or tertiary alkyl halides. wikipedia.org To favor substitution over elimination, primary alkyl halides, such as 1-chloropropane (B146392) or 1-bromopropane, are the preferred reagents.

Strategies for Minimization of Byproduct Formation and Waste Streams

The minimization of byproducts and waste is a cornerstone of green chemistry and sustainable manufacturing. In the synthesis of this compound via the Williamson reaction, several strategies can be employed to enhance purity and reduce waste.

One key strategy is the optimization of reaction conditions. A patent for the preparation of this compound suggests reacting dipropylene glycol monomethyl ether with chloropropane or bromopropane at temperatures between 60-120 °C for 2-10 hours. google.com After the reaction, an aqueous salt solution is used to extract unreacted dipropylene glycol monomethyl ether, which can be recycled. The crude product is then purified by reduced pressure distillation to achieve a purity of over 99%. google.com

The following table outlines the reaction parameters described in the patent for the synthesis of this compound.

Reaction Parameters for this compound Synthesis

ParameterValueReference
ReactantsDipropylene glycol monomethyl ether, Chloropropane or Bromopropane google.com
BaseOrganic or mineral alkali google.com
Molar Ratio (Alkali:Glycol Ether)(1-3):1 researchgate.net
Molar Ratio (Propyl Halide:Glycol Ether)(1-2):1 researchgate.net
Reaction Temperature60-120 °C google.com
Reaction Time2-10 hours google.com
PurificationExtraction with aqueous salt solution followed by reduced pressure distillation google.com

Another effective strategy for process intensification and waste reduction is the use of phase-transfer catalysts (PTCs). phasetransfer.comdalalinstitute.com PTCs, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the alkoxide anion from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs. dalalinstitute.com This can lead to faster reaction rates, milder reaction conditions, and a reduction in the amount of solvent needed, thereby minimizing waste. phasetransfer.com The use of PTCs can also enhance selectivity by suppressing side reactions. phasetransfer.com

Reactive distillation is another powerful process intensification technique that combines reaction and separation in a single unit. mdpi.comacs.orggoogle.comacs.org For equilibrium-limited reactions, the continuous removal of products can drive the reaction towards completion, leading to higher conversions and purities. While more commonly applied to esterification reactions for producing glycol ether acetates, the principles of reactive distillation could potentially be adapted for ether synthesis, particularly in systems where a volatile byproduct is formed. mdpi.comacs.orggoogle.comacs.org

The choice of solvent is also a critical factor in developing sustainable synthesis routes. Traditional volatile organic compounds (VOCs) are being replaced by greener alternatives. For the Williamson ether synthesis, the use of the alcohol reactant itself as the solvent is a common practice. masterorganicchemistry.com More advanced approaches explore the use of ionic liquids or deep eutectic solvents, which can offer advantages in terms of recyclability and reduced environmental impact.

Advanced Analytical Characterization of Dipropylene Glycol Methyl Propyl Ether

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of DPGME, enabling the separation and quantification of its various isomers from complex matrices. Both gas and liquid chromatography are employed, often coupled with mass spectrometry for enhanced sensitivity and specificity.

Gas Chromatography (GC) Methodologies for Isomer Resolution

Gas chromatography is a primary technique for the separation of volatile compounds like DPGME and its isomers. The key to successful analysis is the selection of an appropriate GC column and the optimization of chromatographic conditions to achieve baseline resolution of the isomeric mixture.

Dipropylene glycol methyl ether is a collective term for a mixture of structural isomers. dnacih.com Specialized GC columns have been developed to provide better resolution and faster run times compared to traditional columns. gcms.czrestek.com For instance, cyano-based thin-film columns, such as the Rxi®-1301Sil MS, have demonstrated unique capabilities in separating DPGME isomers while maintaining narrow and symmetric peaks. gcms.czrestek.comrsc.org An optimized method using a 30 m x 0.25 mm x 0.25 μm Rxi®-1301Sil MS column can achieve baseline resolution of the DPGME isomer group in approximately 8 minutes. gcms.czrestek.com In contrast, conventional 624-type columns may result in co-elution of DPGME isomers with other glycol ethers like Diethylene glycol ethyl ether (DEGEE). gcms.czrestek.com

A study identified five distinct peaks in a GC-FID chromatogram of di(propylene glycol) methyl ether (diPGOH), corresponding to its various isomers. rsc.org The most abundant isomers were identified as configurational isomers of 1-(2-Methoxy-1-methylethoxy)-2-propanol and 1-(2-Methoxy-2-methylethoxy)-2-propanol. rsc.org For air sample analysis, methods involving collection on charcoal tubes followed by desorption with a methylene (B1212753) chloride/methanol (B129727) mixture and subsequent GC analysis are common. dnacih.comnih.gov

Table 1: GC Method Parameters for DPGME Isomer Resolution

ParameterCondition 1Condition 2
Column Rxi®-1301Sil MS, 30 m, 0.25 mm ID, 0.25 μmHP-5, 30m x 0.25mm x 0.25µm
Sample 100 ppm in MethanolIsopropanol solution
Injection Vol. 1 µL1 µL
Inlet Temp. 250°C250°C
Carrier Gas HeliumHelium
Flow Rate -1.5 - 3.5 mL/min
Oven Program Fast temperature programInitial temp 70°C for 20 min, ramp 10°C/min to 280°C, hold 5 min
Detector Mass Spectrometer (MS)Mass Spectrometer (MS)
Reference gcms.czrestek.com google.com

Liquid Chromatographic Methodologies

While GC is well-suited for volatile compounds, liquid chromatography (LC) offers an alternative for analyzing glycol ethers, particularly in complex or aqueous matrices, sometimes circumventing the need for derivatization. rsc.orgrsc.org

Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (LC/APCI-MS/MS) for Quantitative Analysis

A significant advancement in the analysis of glycol ethers is the use of Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (LC/APCI-MS/MS). rsc.orgrsc.org This method is particularly robust for the trace-level analysis of DPGME in aqueous-based products like wood stains. rsc.orgrsc.org

The APCI source is preferred over Electrospray Ionization (ESI) for this analysis due to its superior ionization efficiency for targeted glycol ethers, which results in improved signal-to-noise ratios. rsc.org The analysis is typically performed in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity. For DPGME, the precursor to product ion transition is monitored at m/z 149.1 → 59.1 for quantification. rsc.orgrsc.org

This direct injection method is rapid and has shown method detection limits for DPGME as low as 0.399 ng/mL. rsc.org The linearity of the method is excellent, with correlation coefficients (r²) ≥ 0.995 in the concentration range of 5.0 ng/mL to 50 ng/mL for DPGME. rsc.org

Table 3: LC/APCI-MS/MS Parameters for DPGME Analysis

ParameterSetting
Ionization Mode APCI Positive
Detection Mode Multiple Reaction Monitoring (MRM)
DPGME Precursor Ion (m/z) 149.1
DPGME Product Ion (m/z) 59.1
Method Detection Limit (MDL) 0.399 ng/mL
Linear Range 5.0 - 50 ng/mL
Reference rsc.orgrsc.org

Spectroscopic Investigations for Molecular Fingerprinting and Purity Assessment

Spectroscopic techniques provide valuable information about the molecular structure and purity of Dipropylene Glycol Methyl Ether. Methods like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are used to create a "molecular fingerprint" of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for the structural elucidation of DPGME isomers. The ¹H NMR spectrum of a DPGME isomer mixture shows characteristic signals corresponding to the different proton environments in the molecule. chemicalbook.com For example, signals for the methyl groups appear around 1.1-1.2 ppm, while the methoxy (B1213986) group protons resonate around 3.3-3.4 ppm, and the protons on the carbons adjacent to the ether and hydroxyl groups appear in the 3.2-3.9 ppm range. chemicalbook.com The ¹³C NMR spectrum provides information on the carbon skeleton, with a mixture of diastereomers showing distinct peaks for each unique carbon atom. chemicalbook.comchemicalbook.com

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of DPGME shows a strong, broad absorption band corresponding to the O-H stretching of the hydroxyl group, typically in the region of 3400-3500 cm⁻¹. Other key absorptions include C-H stretching bands around 2800-3000 cm⁻¹ and the characteristic C-O ether linkage stretching bands in the fingerprint region (around 1100 cm⁻¹). nih.gov For quality control, the infrared spectrum of a DPGME product must conform to a standard reference spectrum. thermofisher.com

Mass Spectrometry (MS): As a standalone technique or coupled with chromatography, mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The electron ionization mass spectrum of DPGME is characterized by a base peak at m/z 59 and other significant fragments. restek.comrestek.comnist.gov This fragmentation pattern serves as a fingerprint for identification.

Table 4: Key Spectroscopic Data for Dipropylene Glycol Methyl Ether

TechniqueKey Observations / Wavenumbers / Chemical ShiftsReference
¹H NMR Signals at ~1.1-1.2 ppm (CH₃), ~3.3-3.4 ppm (OCH₃), ~3.2-3.9 ppm (CH, CH₂) chemicalbook.com
¹³C NMR Signals for a mixture of diastereomers across the spectrum, e.g., ~16-19 ppm (CH₃), ~59 ppm (OCH₃), ~65-77 ppm (CH, CH₂) chemicalbook.comchemicalbook.com
FTIR Broad O-H stretch (~3400-3500 cm⁻¹), C-H stretch (~2800-3000 cm⁻¹), C-O stretch (~1100 cm⁻¹) nih.gov
Mass Spec (EI) Major fragments at m/z 31, 41, 45, 59, 73, 103 restek.comrestek.com

Method Validation and Performance Metrics in Glycol Ether Analysis

The validation of analytical methods for determining the concentration of dipropylene glycol methyl propyl ether (DPGME) is a meticulous process that establishes the performance characteristics of the procedure. This validation ensures that the method is suitable for its intended purpose, providing accurate and precise results. Key validation parameters include desorption efficiency, accuracy, precision, and the limits of detection and quantification. These metrics are crucial for methods involving the collection of airborne vapors onto a sorbent material, followed by solvent desorption and analysis, typically by gas chromatography with flame ionization detection (GC-FID). osha.govcdc.gov

The choice of sorbent material and desorption solvent significantly impacts the recovery of the analyte. For DPGME, sorbents such as Anasorb 747 and coconut shell charcoal have been utilized. osha.govcdc.gov The subsequent desorption step is a critical point where inefficiencies can lead to an underestimation of the actual concentration.

Evaluation of Desorption Efficiency in Sorbent-Based Methods

Desorption efficiency (DE) is a measure of the percentage of an analyte that is recovered from the sorbent media by the desorption solvent. osha.gov It is a critical correction factor in calculating the final concentration of the analyte. Several factors can influence DE, including the chemical nature of the analyte and the sorbent, the desorption solvent, and the concentration of the analyte itself. osha.gov

In the historical analysis of DPGME, methods utilizing activated charcoal for sample collection and carbon disulfide for desorption were found to have significant limitations. Investigations by the Occupational Safety and Health Administration (OSHA) revealed that the desorption efficiency of DPGME using this method was not constant and was dependent on the mass of the analyte collected. osha.gov The reported DE ranged from approximately 60% to 89%, which complicates accurate quantification and falls short of the typical requirement for a DE to be greater than 75%. osha.gov

Table 1: Comparison of Desorption Efficiency for this compound Using Different Solvents

Desorption SolventSorbent MediaAnalyte Mass (mg)Average Desorption Efficiency (%)
Carbon Disulfide (NIOSH Method)Activated Charcoal2.95460.4
Carbon Disulfide (NIOSH Method)Activated Charcoal12.0189.1
95:5 Methylene Chloride:Methanol (OSHA Method 101)Coconut Shell CharcoalNot specified~100
85:15 Methylene Chloride:Methanol (NIOSH Method 2554)Anasorb 747Not specified102.4

Assessment of Accuracy, Precision, and Limits of Detection

Beyond desorption efficiency, a comprehensive method validation assesses the accuracy, precision, and sensitivity of the analytical procedure.

Accuracy refers to the closeness of a measured value to a known or accepted true value. In the context of sorbent tube analysis, accuracy is closely related to the desorption efficiency. The NIOSH 2554 method demonstrated high accuracy for DPGME analysis, with an average recovery (a measure of accuracy) of 102.4% from the sorbent tube. cdc.gov

Table 2: Method Performance Metrics for this compound Analysis

ParameterNIOSH Method 2554OSHA Method 101
Accuracy (Average Recovery) 102.4% cdc.govNot explicitly stated, but DE is ~100% osha.gov
Precision (RSD) 1.8% cdc.gov± 9.8% (at 95% confidence level) osha.gov
Limit of Detection (LOD) 1.0 µ g/sample cdc.gov1.5 µ g/sample (overall procedure) osha.gov
Limit of Quantitation (LOQ) Not specified5.1 µ g/sample (reliable quantitation limit) osha.gov
Working Range 0.050 to 6.19 ppm (0.305 to 37.5 mg/m³) for a 10 L sample cdc.govNot explicitly defined in the same format

Computational Chemistry and Theoretical Modeling of Dipropylene Glycol Methyl Propyl Ether

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of DPGMPe. Methods like Density Functional Theory (DFT) can be employed to optimize the molecular geometry and determine key electronic properties. These calculations help in understanding the distribution of electron density, which is fundamental to predicting how the molecule will interact with other chemical species.

For instance, the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial parameter for assessing the molecule's chemical stability.

Natural Bond Orbital (NBO) analysis can further reveal details about charge distribution and intramolecular interactions, such as hydrogen bonding, which significantly influence the physical properties of DPGMPe.

Table 1: Calculated Electronic Properties of a DPGMPe Isomer

Property Value
HOMO Energy -6.5 eV
LUMO Energy 1.8 eV
HOMO-LUMO Gap 8.3 eV
Dipole Moment 2.5 D

Note: These are hypothetical values for illustrative purposes and would be determined through specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of DPGMPe, including its conformational flexibility and intermolecular interactions. By simulating the movement of atoms over time, MD can reveal the preferred conformations of the molecule and the nature of its interactions with other molecules in a liquid state.

These simulations are particularly useful for understanding the bulk properties of DPGMPe as a solvent. They can provide detailed information about the radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance. This is key to understanding the solvent's structure and its ability to dissolve other substances. In the context of mixtures, MD simulations can elucidate the interactions between DPGMPe and other components, which is vital for designing solvent systems.

Predictive Models for Solvation Properties

Predictive models are essential for estimating the solvation properties of DPGMPe, which are critical for its use in various industrial applications.

Vapor-liquid equilibrium (VLE) data is fundamental for the design of separation processes like distillation. acs.org Modeling VLE for systems containing DPGMPe is crucial for its purification and for its application in solvent mixtures. acs.org Thermodynamic models such as the Non-Random Two-Liquid (NRTL) model are often used to correlate and predict the VLE behavior of such systems. researchgate.net These models use parameters fitted from experimental data to describe the non-ideal behavior of the liquid phase.

For example, the NRTL model can be used to predict the bubble point and dew point of a mixture containing DPGMPe, which is essential for designing distillation columns. The accuracy of these models is critical for the efficient design and operation of chemical processes. researchgate.net

Table 2: Example of NRTL Interaction Parameters for a Binary System

Component 1 Component 2 a12 a21
DPGMPe Water 0.5 1.2

Note: These are hypothetical values and would be determined by fitting experimental VLE data.

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive method based on quantum chemical calculations that can estimate thermodynamic properties of fluids and mixtures. researchgate.netua.pt It is particularly useful for screening potential solvents for specific applications without the need for extensive experimental measurements. ua.pt

COSMO-RS can predict various properties, including activity coefficients, solubility, and partition coefficients. scm.com This is achieved by calculating the chemical potential of each component in a mixture based on the interaction of their molecular surfaces. ua.pt For DPGMPe, COSMO-RS can be used to predict its miscibility with other solvents and its effectiveness in dissolving various solutes, aiding in the design of new solvent formulations. rsc.org The model's ability to handle a wide range of chemical structures makes it a versatile tool in the chemical industry. researchgate.net

Isomer-Specific Electronic and Energetic Characterizations

Dipropylene glycol methyl propyl ether typically exists as a mixture of isomers. wikipedia.orgoecd.org These isomers can have different physical and chemical properties due to variations in their molecular structure. Computational methods can be used to characterize the electronic and energetic properties of each individual isomer.

Table 3: Calculated Relative Energies of DPGMPe Isomers

Isomer Relative Energy (kJ/mol)
Isomer 1 0.0
Isomer 2 2.5
Isomer 3 3.1
Isomer 4 4.2

Note: These are hypothetical values illustrating the expected trend in relative stabilities.

Chemical Transformations and Derivatization Research of Dipropylene Glycol Methyl Propyl Ether

Reaction Mechanisms of Functional Group Interconversion on the Glycol Ether Backbone

The chemical reactivity of Dipropylene glycol methyl propyl ether is primarily centered around its secondary hydroxyl group and, to a lesser extent, the ether linkages. The key functional group interconversions involve etherification and esterification of the hydroxyl group.

Etherification: The secondary hydroxyl group of DPGMPE can be etherified to form a diether. A common method for this transformation is the Williamson ether synthesis. libretexts.org This reaction proceeds via a nucleophilic substitution (SN2) mechanism. In the first step, the alcohol is deprotonated by a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to form a more nucleophilic alkoxide ion. This alkoxide then attacks an alkyl halide, such as chloropropane or bromopropane, displacing the halide and forming a new ether linkage. google.com The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate, as secondary alcohols are less reactive than primary alcohols. google.combyjus.com A patent describes the preparation of dipropylene glycol dipropyl ether by reacting dipropylene glycol monopropyl ether with an inorganic base and a phosphotungstic acid quaternary ammonium (B1175870) salt catalyst, followed by reaction with a propyl halide. google.com

The general mechanism for the etherification of the secondary hydroxyl group of DPGMPE can be outlined as follows:

Deprotonation: The strong base removes the proton from the secondary hydroxyl group of DPGMPE, forming an alkoxide.

Nucleophilic Attack: The resulting alkoxide acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide.

Product Formation: The halide is expelled as a leaving group, resulting in the formation of a dipropylene glycol diether.

Esterification: The secondary hydroxyl group of DPGMPE can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. atamanchemicals.com The most common method is Fischer esterification, which involves reacting the glycol ether with a carboxylic acid in the presence of an acid catalyst. google.comjustia.com To drive the equilibrium towards the product side, water, a byproduct of the reaction, is typically removed by azeotropic distillation. justia.comgoogle.com A patent details a process for preparing dipropylene glycol methyl ether acetate (B1210297) by reacting dipropylene glycol monomethyl ether with acetic acid over a solid acid catalyst. google.com The reaction mechanism for acid-catalyzed esterification of the secondary alcohol in DPGMPE involves several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen of the carbonyl group of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The lone pair of electrons on the oxygen of the secondary hydroxyl group of DPGMPE attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and a double bond is formed between the carbon and the remaining oxygen.

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product.

The ether linkages within the DPGMPE backbone are generally stable under neutral and basic conditions. However, they can be cleaved under strongly acidic conditions, typically with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.comyoutube.com This reaction proceeds via nucleophilic substitution, where the ether oxygen is first protonated to form a good leaving group, followed by attack of the halide anion. masterorganicchemistry.comlibretexts.org

Synthesis and Characterization of Novel this compound Derivatives

The functional groups on DPGMPE allow for the synthesis of a variety of derivatives with modified physical and chemical properties. Research in this area, while not extensive specifically for DPGMPE, can be illustrated by the synthesis of analogous compounds.

A notable example of derivatization is the synthesis of a methacrylate (B99206) monomer from dipropylene glycol monomethyl ether (a closely related compound). In a study, di(propylene glycol) methyl ether methacrylate (diPGMA) was synthesized through an esterification reaction between methacryloyl chloride and di(propylene glycol) monomethyl ether. rsc.org This reaction was catalyzed by triethylamine (B128534) in a tetrahydrofuran (B95107) solvent. The successful synthesis of the monomer was confirmed using Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org This demonstrates the potential to introduce polymerizable groups onto the DPGMPE backbone, opening avenues for new materials.

Another class of derivatives are the diethers, formed through the etherification of the hydroxyl group as previously discussed. A patent describes a method for preparing this compound by reacting dipropylene glycol monomethyl ether with chloropropane or bromopropane in the presence of an organic alkali. google.com The product, a geometric isomer of this compound with a purity of over 99%, was obtained after purification. google.com

The table below summarizes some representative derivatives that can be synthesized from DPGMPE or its close analogs, along with the reaction type and potential characterization methods.

Derivative NameStarting MaterialReagents and ConditionsReaction TypeCharacterization MethodsReference
This compound AcetateThis compoundAcetic Anhydride, PyridineEsterificationFT-IR, NMR, GC-MSInferred from general alcohol chemistry
Dipropylene Glycol Dipropyl EtherDipropylene Glycol Monopropyl EtherPropyl Halide, Strong Base (e.g., NaOH)Williamson Ether SynthesisFT-IR, NMR, GC-MS google.com
Di(propylene glycol) methyl ether methacrylateDi(propylene glycol) monomethyl etherMethacryloyl chloride, Triethylamine, THFEsterificationFT-IR, 1H NMR, 13C NMR rsc.org

This table is illustrative and includes derivatives synthesized from closely related starting materials to demonstrate the chemical potential of DPGMPE.

Controlled Functionalization for Tailored Molecular Architectures and Polymerization Potential

The bifunctional nature of DPGMPE, possessing both ether and hydroxyl functionalities, presents opportunities for its use as a building block in the creation of more complex molecular architectures and polymers.

One area of potential is the use of DPGMPE as an initiator in ring-opening polymerization. The hydroxyl group of DPGMPE can initiate the polymerization of cyclic ethers, such as epoxides, to form block copolymers. msu.eduresearchgate.net For instance, in an anionic ring-opening polymerization, the hydroxyl group can be deprotonated to form an alkoxide initiator. This initiator can then attack an epoxide monomer, leading to the propagation of a polyether chain. This would result in a polymer with a DPGMPE unit at one end. The living nature of some anionic ring-opening polymerizations allows for control over the molecular weight and architecture of the resulting polymer. msu.edu

Furthermore, the derivatization of DPGMPE with polymerizable functional groups, such as the methacrylate group in diPGMA, allows it to be incorporated into polymers via conventional polymerization techniques like group transfer polymerization. rsc.org The resulting polymers would have side chains containing the dipropylene glycol methyl ether moiety, which could influence the polymer's properties, such as its solubility and thermal behavior. A study on the homopolymerization and copolymerization of di(propylene glycol) methyl ether methacrylate demonstrated the synthesis of ABA triblock copolymers, where the B block was the hydrophobic diPGMA. rsc.org This highlights the potential for creating amphiphilic block copolymers with DPGMPE-derived monomers.

The controlled functionalization of the hydroxyl group, followed by further reactions, can lead to tailored molecular architectures. For example, the hydroxyl group could be converted to an azide (B81097) or an alkyne, enabling its participation in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This would allow for the efficient and specific conjugation of DPGMPE-containing molecules to other molecules or surfaces.

The following table outlines potential pathways for creating tailored architectures and polymers starting from DPGMPE.

Architectural GoalApproachKey ReactionPotential Monomers/ReactantsResulting Structure
Block Copolymer SynthesisDPGMPE as an initiator for ring-opening polymerizationAnionic Ring-Opening PolymerizationEthylene (B1197577) Oxide, Propylene (B89431) OxideDPGMPE-(polyether) block copolymer
Graft Copolymer SynthesisPolymerization of a DPGMPE-derived monomerGroup Transfer Polymerization, Radical PolymerizationMethacrylic acid, StyrenePolymer backbone with DPGMPE-containing side chains
Functional Material SynthesisIntroduction of "clickable" functional groupsEsterification/Etherification followed by substitutionAzido-functionalized carboxylic acid, Propargyl bromideDPGMPE derivative with azide or alkyne functionality

This table presents hypothetical yet chemically feasible routes for the advanced application of DPGMPE in polymer and materials chemistry.

Environmental Behavior and Abiotic/biotic Degradation of Dipropylene Glycol Methyl Propyl Ether

Atmospheric Oxidation and Photochemical Degradation Pathways

Once released into the atmosphere, the primary degradation pathway for DPGME is through photochemical reactions. oecd.orggreenpeace.org The molecule does not readily undergo direct photolysis but is susceptible to oxidation by photochemically generated radicals. epa.gov

The dominant process for the atmospheric removal of DPGME is its reaction with hydroxyl radicals (•OH) in the vapor phase. atamanchemicals.comoecd.orggreenpeace.org The kinetics of this reaction determine the atmospheric lifetime of the compound. The reaction involves the abstraction of a hydrogen atom from the ether molecule by the highly reactive •OH radical, initiating a series of oxidation reactions. rsc.orgresearchgate.net

Studies and estimations have provided data on the atmospheric half-life of DPGME as a result of this reaction. An estimated half-life of 3.4 hours is attributed to the direct reaction with hydroxyl radicals. atamanchemicals.comoecd.orggreenpeace.org Experimental studies have measured a slightly longer half-life. For instance, a study conducted under simulated sunny day conditions (37.8°C, 75% relative humidity) reported a measured atmospheric half-life of 5.3 hours. oecd.orggreenpeace.org Other estimations for propylene (B89431) glycol ethers, a class that includes DPGME, place the atmospheric half-lives in the range of 5.2 to 7.6 hours. oecd.orggreenpeace.org

ParameterValueConditions/SourceCitation
Estimated Half-Life (vs. •OH)3.4 hoursEstimation based on reaction with photochemically generated hydroxyl radicals. atamanchemicals.comoecd.orggreenpeace.org
Measured Half-Life5.3 hoursExperimental data from DOW (1975) at 37.8°C and 75% relative humidity. oecd.orggreenpeace.org
Estimated Half-Life Range (Propylene Glycol Ethers)5.2 to 7.6 hoursEstimation from Staples and Davis (2001). oecd.orggreenpeace.org

Biodegradation Kinetics and Mechanisms in Aquatic and Terrestrial Environments

The fate of DPGME in water and soil is primarily governed by biodegradation processes. epa.gov Its high water solubility ensures that it is available for microbial degradation in these environments. epa.govnih.gov

Under aerobic conditions, DPGME is considered to be readily biodegradable. epa.govatamanchemicals.comoecd.orggreenpeace.org This rapid degradation limits its persistence in the environment. epa.gov Studies have quantified the extent and rate of its aerobic biodegradation using various measures. For example, glycol ethers as a group are reported to undergo biodegradation of 47–92% over 8 to 21 days in water. scbt.com More specific data for DPGME shows significant removal in standardized tests. carlroth.com

ProcessDegradation RateTimeCitation
Oxygen Depletion96%28 days carlroth.com
DOC Removal75%10 days carlroth.com
Carbon Dioxide Generation96%28 days carlroth.com

These findings indicate that DPGME is efficiently mineralized by microorganisms in the presence of oxygen, leading to short half-lives in aerobic aquatic and terrestrial systems. epa.govcarlroth.com

In contrast to its behavior under aerobic conditions, DPGME shows limited degradation in anaerobic environments. atamanchemicals.comoecd.orggreenpeace.org The absence of oxygen significantly slows down the microbial breakdown of the ether. atamanchemicals.comoecd.orggreenpeace.org While specific anaerobic degradation pathways for DPGME are not well-documented in the available literature, the general observation is that the substance is only slightly degraded under these conditions. atamanchemicals.comoecd.orggreenpeace.org This suggests that in oxygen-depleted environments, such as certain sediments or groundwater zones, the persistence of DPGME could be considerably longer than in oxygen-rich settings.

Environmental Partitioning and Transport Mechanisms

The distribution of DPGME in the environment is largely controlled by its high water solubility and low potential for volatilization and adsorption to soil. epa.govnih.gov

Fugacity-based models are used to predict the environmental compartment to which a chemical is most likely to partition. atamanchemicals.comoecd.orggreenpeace.org For DPGME, these models indicate that the substance will predominantly partition to water compartments. atamanchemicals.comoecd.orggreenpeace.org This prediction is consistent with its key physical-chemical properties:

Water Solubility: DPGME is completely miscible with water. epa.govatamanchemicals.com

Octanol-Water Partition Coefficient (Log K_ow): The measured log K_ow is very low, at 0.0061, indicating a strong preference for water over fatty tissues and organic carbon in soil. atamanchemicals.comoecd.orggreenpeace.org This low value also suggests a low potential for bioaccumulation. epa.gov

Vapor Pressure: The vapor pressure is low (0.37 hPa), limiting its tendency to volatilize from water or soil. atamanchemicals.comoecd.orggreenpeace.org

Given these properties, DPGME is expected to be highly mobile in soil and has the potential to leach into groundwater. epa.govoecd.org The combination of its properties dictates that regardless of its initial point of release, DPGME will primarily be found in surface water, soil porewater, and groundwater. nih.gov

Modeling the Fate of Low Vapor Pressure Volatile Organic Compounds (LVP-VOCs) in Environmental Systems

Dipropylene glycol methyl propyl ether, often referred to as dipropylene glycol monomethyl ether (DPGME), is a low vapor pressure volatile organic compound (LVP-VOC). atamanchemicals.com Its environmental distribution can be predicted using fate and transport models. One such model, a Level 3 fugacity-based model, has been used to estimate the environmental concentrations of DPGME. greenpeace.org This type of model considers the chemical's properties and the characteristics of a standard environmental system to predict its partitioning between air, water, and soil.

Due to its complete miscibility in water and low n-octanol/water partition coefficient, DPGME is expected to predominantly partition to the water compartment in the environment, including surface and groundwater. atamanchemicals.comgreenpeace.org The model predicts that when released, DPGME will likely remain mobile in soil and has a high potential for transport into groundwater. greenpeace.org

Theoretical concentrations in various environmental compartments have been calculated using this fugacity-based modeling, providing estimates of potential environmental exposure levels. greenpeace.org

Table 1: Theoretical Environmental Concentrations of this compound

Environmental Compartment Theoretical Concentration
Water 0.053 µg/L
Air 9.24 ng/m³
Soil 0.28 µg/kg

Data sourced from Staples and Davis (2001) as cited in a 2001 report. greenpeace.org

Abiotic degradation pathways are also crucial in determining the environmental fate of DPGME. In the atmosphere, it undergoes rapid photolytic degradation through reactions with hydroxyl radicals. epa.govoecd.org The estimated half-life of DPGME in the air is short, ranging from 3.4 to 5.3 hours, indicating it does not persist in the atmosphere. greenpeace.orgoecd.org Hydrolysis is not considered a significant degradation pathway due to the absence of susceptible functional groups. epa.gov

Biotic degradation is a primary route for the removal of DPGME from the environment. It is readily biodegradable under aerobic conditions. epa.govoecd.org However, under anaerobic conditions, its degradation is significantly slower. oecd.org

Evaluation of Bioconcentration and Bioaccumulation Potential in Ecological Systems

The potential for a chemical to bioconcentrate in aquatic organisms and bioaccumulate in food webs is a critical aspect of its environmental risk assessment. For this compound, multiple lines of evidence indicate a low potential for both bioconcentration and bioaccumulation. epa.govoecd.orgtaylorfrancis.comatamanchemicals.com

This low potential is primarily attributed to its physicochemical properties, particularly its high water solubility and low n-octanol/water partition coefficient (log Kow). oecd.orgatamanchemicals.com The log Kow is an indicator of a substance's lipophilicity; a low value suggests a low affinity for fatty tissues in organisms. researchgate.net

The bioconcentration factor (BCF) is a key metric for assessing bioconcentration potential. For DPGME, the BCF is estimated to be low. taylorfrancis.com Based on its log Kow, a BCF of less than 1 has been estimated, which is significantly below the threshold that would indicate a concern for bioconcentration. greenpeace.org This low BCF suggests that DPGME is not likely to accumulate in aquatic organisms to levels significantly higher than the surrounding water concentration. taylorfrancis.com

Studies on the metabolism of DPGME in rats have shown that it is metabolized and excreted, further reducing the likelihood of bioaccumulation. osti.gov The compound is broken down into substances like propylene glycol monomethyl ether (PGME), dipropylene glycol, and propylene glycol, which are then eliminated from the body. osti.gov

Table 2: Physicochemical Properties and Bioaccumulation Indicators for this compound

Parameter Value Source
Water Solubility 1000 mg/L (miscible) atamanchemicals.comoecd.orgatamanchemicals.com
Log Kow (n-octanol/water partition coefficient) 0.0061 oecd.orgatamanchemicals.com
Bioconcentration Factor (BCF) < 1 (estimated) greenpeace.org
Atmospheric Half-life 3.4 - 5.3 hours greenpeace.orgoecd.org

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound
Dipropylene glycol monomethyl ether DPGME
Propylene glycol monomethyl ether PGME
Dipropylene glycol

Advanced Applications and Performance Evaluation in Chemical Systems

Solvent Properties in Advanced Materials Formulation and Processing

The efficacy of dipropylene glycol methyl propyl ether as a solvent is particularly evident in the formulation of coatings and other advanced materials. Its ability to influence the properties of polymer dispersions and to act as a key component in specialized solvent blends is critical for achieving desired performance characteristics in various industrial applications.

In the formulation of water-based latex coatings, this compound functions as a highly effective coalescing agent. atamanchemicals.comhaofeichem.com The process of film formation from a latex emulsion involves several stages, beginning with the evaporation of water, which forces the discrete polymer particles into close contact. mcpolymers.compaint.org For a continuous, durable film to form, these polymer particles must then fuse together in a process known as coalescence. mcpolymers.comcoatingsworld.com

The key to this process is the glass transition temperature (Tg) of the polymer. If the application temperature is below the polymer's Tg, the particles remain hard and will not fuse, leading to defects like cracking. coatingsworld.compcimag.com this compound acts as a temporary plasticizer, softening the polymer particles and lowering the minimum film formation temperature (MFFT). coatingsworld.compcimag.comspecialchem.com This allows for the formation of a continuous film at ambient temperatures. coatingsworld.com Its large molecular size contributes to greater polymer mobility, further aiding the coalescence process. haofeichem.com

The mechanism of action involves the partitioning of the glycol ether into the polymer phase as water evaporates. haofeichem.com Being a hydrophilic solvent with 100% water solubility, this compound remains in the aqueous phase initially. haofeichem.comatamanchemicals.comsaiper.com As the water evaporates, the concentration of the coalescent increases, and it penetrates the polymer particles, reducing their viscosity and facilitating inter-particle diffusion of polymer chains, a process sometimes referred to as polymer reptation. mcpolymers.com This intermingling of polymer chains across particle boundaries is essential for developing the mechanical strength of the final film. mcpolymers.com The moderate evaporation rate of this compound ensures it remains in the film long enough to effect complete coalescence before eventually evaporating, allowing the film to achieve its final hardness and durability. pcimag.comsaiper.com

Table 1: Comparative Properties of Coalescing Agents

Coalescent Water Solubility (wt.%) Relative Evaporation Rate (n-BuAc=1.0) Comments
This compound (as part of DPM) 100 0.03 High water solubility, acts as an ideal coupling agent. haofeichem.comatamanchemicals.com
Dipropylene Glycol n-Butyl Ether (DPnB) 4.5 0.004 Hydrophobic, strong partitioning into the polymer phase. haofeichem.comcoatingsworld.com
2,2,4-Trimethyl-1,3-pentanediol Monoisobutyrate (TMPiB) 0.12 0.002 Highly efficient due to low water solubility. coatingsworld.com

This table provides an interactive comparison of the properties of different coalescing agents.

This compound is a key component in the formulation of specialized solvent blends for a wide array of industrial applications, including printing inks, wood and coil coatings, and automotive finishes. atamanchemicals.comsaiper.com Its utility stems from its excellent solvency for a broad spectrum of resins such as acrylics, epoxies, alkyds, polyesters, and polyurethanes. saiper.comunivarsolutions.com

A critical function of this compound in these blends is its role as a coupling agent. atamanchemicals.comatamanchemicals.comsaiper.com In water-reducible coatings, its hydrophilic nature and complete water miscibility allow it to couple hydrophobic solvents and resins into a stable aqueous system. atamanchemicals.comatamanchemicals.com This prevents "shocking" or the coagulation of the emulsion when different components are mixed. atamanchemicals.com

The formulation science behind these blends involves balancing solvency, evaporation rate, and viscosity to achieve optimal application and film properties. For instance, in gravure and flexographic printing inks, it acts as a "tail solvent," a slow-evaporating component that helps to control the drying time and improve the final appearance of the printed film. atamanchemicals.comatamanchemicals.com Its intermediate evaporation rate allows for its use in a broader range of systems compared to more volatile solvents. atamanchemicals.com Blends containing this compound can be tailored to meet specific requirements for leveling, gloss, and adhesion in various coating systems. google.com

Integration into High-Performance Cleaning and Surface Treatment Technologies

The powerful solvency and unique physical properties of this compound make it a valuable ingredient in high-performance cleaning and surface treatment formulations. It is effective in removing a variety of contaminants from different substrates, and its performance can be enhanced through specific technological integrations.

Research has demonstrated that this compound is a suitable and effective solvent for use in ultrasonic cleaning applications. sterc.org The efficacy of ultrasonic cleaning relies on cavitation, the formation and collapse of microscopic bubbles, which generates intense localized energy to dislodge contaminants from a surface. sterc.orggoogle.com

Studies have shown that the maximum cavitation intensity for this compound is more than double that of tetrachloroethylene (B127269) (TCE), a previously common but more hazardous cleaning solvent. sterc.org Optimal performance for this compound in ultrasonic cleaning is achieved under specific parameters. A frequency of 40 kHz results in a 1.5 to twofold increase in cavitation intensity compared to 25 kHz. sterc.org Furthermore, the cavitation intensity is significantly enhanced at elevated temperatures, with maximum values observed at temperatures higher than those for TCE. sterc.org The combination of these parameters makes this compound a potent solvent for precision cleaning processes where high efficiency is required.

Table 2: Performance Parameters for Ultrasonic Cleaning Solvents

Solvent Optimal Frequency (kHz) Optimal Temperature Range for Max. Cavitation Relative Cavitation Intensity vs. TCE
This compound (DPM) 40 High Temperatures >2x
Dipropylene Glycol n-Propyl Ether (DPnP) 40 73-83°C >2x
Tripropylene (B76144) Glycol Methyl Ether (TPM) 40 ~80°C >2x
Tetrachloroethylene (TCE) - Lower Temperatures 1x (Baseline)

This interactive table compares the ultrasonic cleaning performance parameters of various solvents. Data derived from studies on propylene (B89431) glycol ethers. sterc.org

This compound is a versatile solvent used in the formulation of a wide range of industrial and household cleaners designed for specific contaminants and substrates. atamanchemicals.comepa.gov It is a component in grease and paint removers, metal cleaners, and hard surface cleaners. saiper.comwhatsinsidescjohnson.com

The optimization of cleaning formulations often involves leveraging the properties of this compound. Its ability to dissolve both polar and non-polar materials makes it effective against a variety of soils. saiper.com For example, it is a good solvent for removing grease, oils, and other organic contaminants from metal surfaces. haofeichem.compcimag.com

Its slow evaporation rate is a key parameter in formulation optimization, particularly for cleaners applied over large areas, such as floor cleaners and wax strippers. saiper.com A slower-evaporating solvent remains on the surface longer, providing more time for it to penetrate and dissolve the targeted contaminant. This is advantageous in enclosed spaces where the vapor from a fast-evaporating solvent could be undesirable. saiper.com Formulations can be optimized by blending this compound with other solvents, surfactants, and builders to target specific contaminants like baked-on food residues or industrial lubricants on particular substrates, from factory floors to delicate electronic components. atamanchemicals.compcimag.com

Role as a Chemical Intermediate in Complex Organic Synthesis

Beyond its use as a solvent, this compound serves as a valuable chemical intermediate in the synthesis of other specialty chemicals. atamanchemicals.comepa.gov Its molecular structure, containing both ether and hydroxyl functionalities, allows it to participate in a variety of chemical reactions. mcpolymers.com

A primary example of its role as an intermediate is in the production of dipropylene glycol methyl ether acetate (B1210297) (DPGMEA). google.comepa.gov This is achieved through an esterification reaction where this compound is reacted with acetic acid. google.com The resulting acetate is also a useful solvent, often used in coatings and inks. epa.gov

Furthermore, this compound can be a starting material for the synthesis of other glycol ethers. For instance, this compound can be prepared by reacting dipropylene glycol monomethyl ether with chloropropane or bromopropane. google.com The hydroxyl group of this compound can also be reacted with oxidizing agents to form aldehydes or carboxylic acids, or with alkali metals to produce alcoholates. mcpolymers.com These reactions demonstrate its versatility as a building block for creating more complex molecules with specific desired properties for various industrial applications. mcpolymers.comgoogle.com

Precursor in the Production of Glycol Ether Acetate Derivatives

This compound serves as a precursor in the synthesis of its corresponding acetate derivative, this compound acetate. This conversion is a significant process in industrial chemistry, as the resulting acetate often possesses desirable properties as a solvent, such as a moderate evaporation rate and excellent solvency for a wide range of resins. atamanchemicals.comatamanchemicals.com The general chemical principle involves the esterification of the terminal hydroxyl group of the glycol ether.

The most common method for producing glycol ether acetates is through the direct esterification of the glycol ether with a carboxylic acid, typically acetic acid. justia.comcdc.gov This equilibrium reaction is generally catalyzed by an acid catalyst. justia.com To drive the reaction towards the formation of the acetate product, the water formed as a byproduct is continuously removed, often with the aid of an azeotroping agent during distillation. justia.comgoogle.com

A well-documented industrial example, analogous to the acetate production from this compound, is the synthesis of Dipropylene Glycol Methyl Ether Acetate (DPMA) from Dipropylene Glycol Methyl Ether (DPM) and acetic acid. google.comepa.gov This process highlights the key parameters and technologies employed for this class of reactions.

Detailed research has focused on optimizing the synthesis to improve efficiency and product purity. One approach involves a continuous production method using a fixed-bed reactor containing a solid acid catalyst. google.com This method offers advantages over batch processes by simplifying catalyst removal and enabling continuous operation. google.com In this process, DPM and acetic acid are passed through the heated catalyst bed where the esterification occurs. google.com The resulting mixture, containing the DPMA product, water, and unreacted raw materials, is then separated. google.com Fractional distillation is used to remove the water byproduct, and subsequent rectification separates the final DPMA product from the unreacted DPM and acetic acid, which can be recycled back into the reactor feed. google.com

The table below outlines typical process parameters for the continuous synthesis of Dipropylene glycol methyl ether acetate as derived from patent literature.

Table 1: Process Parameters for Continuous Esterification of Dipropylene Glycol Methyl Ether

Parameter Value/Description Source
Reactants Dipropylene glycol methyl ether, Acetic acid google.com
Catalyst Solid acid catalyst google.com
Reactor Type Fixed-bed continuous reactor google.com
Esterification Temperature 70 - 150 °C google.com
Water Removal Azeotropic distillation (using agents like benzene (B151609) or cyclohexane) google.com

| Purification | Rectification to separate product from unreacted materials | google.com |

Performance evaluation in these chemical systems often involves studying the reaction kinetics to optimize reactor design and operating conditions. Studies on the synthesis of the related Propylene Glycol Methyl Ether Acetate (PGMEA) using a solid acid catalyst (Amberlyst-15) provide insight into the kinetic behavior of such esterification reactions. mdpi.com The activation energy, a key parameter, indicates the temperature sensitivity of the reaction.

Table 2: Kinetic and Thermodynamic Parameters for PGMEA Synthesis

Parameter Value Conditions Source
Catalyst Amberlyst-15 Heterogeneous solid acid mdpi.com
Reaction PGME + Acetic Acid ↔ PGMEA + Water Reversible esterification mdpi.com
Temperature Range 60 - 100 °C Batch reactor mdpi.com

| Activation Energy (Ea) | 53.0 kJ/mol | For the forward reaction | mdpi.com |

These findings on PGMEA synthesis are highly relevant for understanding and modeling the production of higher glycol ether acetates like this compound acetate, suggesting that similar catalytic systems and process optimization strategies would be applicable. mdpi.com

Future Research Directions and Identified Research Gaps

Development of Novel and Sustainable Synthetic Routes for Isomer-Pure Dipropylene Glycol Methyl Propyl Ether

The conventional synthesis of this compound often results in a complex mixture of isomers, which can impact its final properties and performance. A significant area of future research will be the development of synthetic routes that are not only sustainable but also yield isomer-pure DGMPE. This involves exploring alternative feedstocks and catalytic systems.

Current research in the broader field of glycol ether synthesis is moving towards catalytic systems that offer higher selectivity and efficiency. For instance, studies on the synthesis of propylene (B89431) glycol methyl ether (a related compound) have investigated various solid acid catalysts to control the reaction pathways and improve the yield of desired isomers. Future work on DGMPE could adapt these findings, focusing on catalysts that can precisely control the addition of propylene oxide to propanol (B110389) and the subsequent methylation.

Key Research Objectives:

Catalyst Design: Developing heterogeneous catalysts that favor the formation of a specific DGMPE isomer. This could include zeolites, ion-exchange resins, or metal-organic frameworks with tailored pore structures and active sites.

Renewable Feedstocks: Investigating the use of bio-based propanol and propylene oxide derived from renewable sources to reduce the carbon footprint of DGMPE synthesis.

Process Intensification: Exploring continuous flow reactors and membrane-based separation technologies to improve reaction efficiency and facilitate the purification of the desired isomer.

Application of Advanced Spectroscopic and Chromatographic Methods for Characterizing Complex Isomeric Mixtures

A thorough understanding of the composition of DGMPE isomeric mixtures is crucial for quality control and for correlating composition with performance. While standard techniques like gas chromatography (GC) are commonly used, future research will likely involve the application of more advanced analytical methods.

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS) offers significantly higher resolution than conventional GC, making it a powerful tool for separating and identifying the individual isomers in complex glycol ether mixtures. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, can provide detailed structural information about the different isomers present.

Future Analytical Approaches:

Analytical TechniqueApplication in DGMPE CharacterizationPotential Advantages
GCxGC-TOFMS Separation and identification of co-eluting isomers in complex DGMPE mixtures.Enhanced peak capacity and resolution, providing a more detailed compositional profile.
High-Resolution NMR Precise structural elucidation of individual isomers.Unambiguous identification of isomer structures based on chemical shifts and coupling constants.
Supercritical Fluid Chromatography (SFC) An alternative separation technique that can offer different selectivity for isomers compared to GC.Faster separations and reduced solvent consumption compared to liquid chromatography.

Predictive Computational Tools for Rational Design and Performance Optimization of Glycol Ethers

Computational chemistry and molecular modeling are becoming indispensable tools in chemical research. For glycol ethers like DGMPE, these tools can be used to predict physical properties, solvent behavior, and interactions with other molecules. This predictive capability can accelerate the design of new glycol ethers with tailored properties for specific applications.

Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure of different DGMPE isomers with their physical properties, such as boiling point, viscosity, and surface tension. Molecular dynamics simulations can provide insights into the solvent properties of DGMPE and its performance in various formulations.

Areas for Computational Research:

Property Prediction: Developing accurate QSPR models for predicting the properties of DGMPE isomers and their mixtures.

Solvent Design: Using computational screening to identify the optimal DGMPE isomer or isomeric mixture for a specific application, such as in coatings, cleaners, or electronic fluids.

Interaction Studies: Simulating the interactions of DGMPE with polymers, surfactants, and other components in complex formulations to understand and optimize performance.

Exploration of Emerging Applications in Specialized Chemical Technologies and Green Solvent Development

While DGMPE is used in traditional applications like coatings and cleaners, there is significant potential for its use in more specialized and emerging technologies. Its unique combination of properties, including its solvency, low volatility, and benign toxicological profile, makes it an attractive candidate for a range of advanced applications.

The push for greener and more sustainable chemical processes is driving the demand for environmentally friendly solvents. DGMPE, with its favorable properties, could be a viable alternative to more hazardous solvents in various applications. Research into its performance as a green solvent in areas such as organic synthesis, extraction processes, and as a component in biorefineries is a promising avenue for future investigation.

Potential Emerging Applications:

Electronics Manufacturing: As a precision cleaning solvent for electronic components and semiconductors.

Pharmaceutical Formulations: As a non-aqueous solvent or co-solvent in drug delivery systems.

Agrochemicals: As a solvent or adjuvant in pesticide and herbicide formulations to improve efficacy and reduce environmental impact.

Energy Storage: As a component in electrolyte formulations for batteries and supercapacitors.

Interdisciplinary Research on Environmental Impact Mitigation and Lifecycle Assessment Methodologies

A comprehensive understanding of the environmental fate and impact of DGMPE is essential for its sustainable use. Future research in this area will require an interdisciplinary approach, combining expertise in chemistry, environmental science, and toxicology.

Key Research Areas for Environmental Assessment:

Biodegradation Pathways: Elucidating the microbial degradation pathways of different DGMPE isomers in various environmental compartments.

Ecotoxicity Studies: Conducting comprehensive ecotoxicological studies on a range of aquatic and terrestrial organisms to establish a more complete environmental risk profile.

Atmospheric Chemistry: Investigating the atmospheric fate of DGMPE, including its photochemical reactivity and potential to contribute to the formation of secondary air pollutants.

Circular Economy Approaches: Exploring opportunities for recycling and reusing DGMPE from waste streams to minimize its environmental release and promote a circular economy.

Q & A

Q. What are the key physicochemical properties of dipropylene glycol methyl ether (DPM) relevant to experimental design?

DPM is a hydrophilic solvent with a boiling point of 155.6°C at 760 mmHg, density of 0.958 g/cm³, and vapor pressure of 1.09 mmHg at 25°C . Its intermediate evaporation rate and low volatility compared to other glycol ethers make it suitable for applications requiring prolonged solvent activity, such as coatings and ink formulations . Key properties for experimental design include:

PropertyValueSource
Boiling Point155.6°C (760 mmHg)
Density0.958 g/cm³
Vapor Pressure1.09 mmHg (25°C)
Flash Point47.9°C
Water SolubilityMiscible

Q. What safety protocols are essential when handling DPM in laboratory settings?

  • PPE Requirements : Use nitrile or butyl rubber gloves, Tychem® CPF 4 suits, and indirect-vented goggles to prevent skin/eye contact. Respiratory protection (NIOSH-approved respirators) is required if airborne concentrations exceed 100 ppm .
  • Spill Management : Absorb spills with inert materials (e.g., bentonite) and dispose of as hazardous waste. Avoid ignition sources due to flammability (Flash Point: 47.9°C) .
  • Storage : Store in sealed containers in well-ventilated areas away from oxidizers and metals (risk of explosive peroxides and hydrogen gas) .

Q. What analytical techniques are recommended for quantifying DPM in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) using columns like Rxi-1301Sil MS is effective for separating DPM isomers. Retention times for DPM isomers range from 5.715 to 7.510 minutes under optimized conditions . Calibration with internal standards (e.g., 1,2-dichlorobenzene-D4) improves accuracy in trace analysis .

Advanced Research Questions

Q. How can vapor-liquid equilibria (VLE) data for DPM be experimentally determined, and what challenges arise in such studies?

VLE data for DPM and its mixtures (e.g., aqueous solutions) are measured using static apparatuses at temperatures between 283.15–363.15 K. Challenges include:

  • Low Vapor Pressure : Requires high-precision manometers and prolonged equilibration times .
  • Isomer Complexity : Commercial DPM contains four isomers, complicating phase behavior modeling. The Antoine equation is used to fit experimental data, but deviations may occur due to isomer interactions . Example data for pseudo-binary mixtures (DPM + water):
Temperature (K)Vapor Pressure (kPa)Liquid Composition (DPM)
298.150.120.05
323.150.450.20

Q. What methodological considerations are critical when assessing percutaneous toxicity of DPM in animal models?

  • Occlusion vs. Non-Occlusion : Studies on rats show higher toxicity under occluded conditions (e.g., sealed patches), where absorption increases due to prolonged skin contact .
  • Dosing Frequency : Subacute toxicity assessments (e.g., 5 days/week for 4 weeks) require monitoring hepatic biomarkers (e.g., ALT/AST) due to potential liver effects .
  • Control Groups : Compare with ethylene glycol monomethyl ether (EGM) to contextualize DPM’s lower toxicity profile .

Q. How can discrepancies between hazard classification and occupational risk assessments for DPM be reconciled in experimental design?

While DPM is classified as low hazard (OSHA PEL: 100 ppm), occupational risks via dermal exposure necessitate:

  • SAT Evaluations : Use the Systematic Assessment Tool (SAT) to quantify dermal absorption rates and adjust PPE protocols .
  • Dual Exposure Pathways : Design experiments to simultaneously monitor inhalation (e.g., air sampling) and dermal exposure (e.g., wipe tests) in simulated workplace conditions .

Q. What methodologies are employed to evaluate the aquatic toxicity of DPM, and what factors influence its environmental persistence?

  • OECD 201/202 Tests : Measure acute toxicity in Daphnia magna and algae. DPM’s low aquatic toxicity (EC₅₀ > 100 mg/L) is attributed to rapid hydrolysis in water .
  • Persistence Factors : Hydrophilicity and biodegradation rates are influenced by pH and microbial activity. Closed-cycle industrial processes minimize environmental release .

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